1H-Benzo[c][1,2]thiazine 2,2-dioxide chemical structure and properties
1H-Benzo[c][1,2]thiazine 2,2-dioxide chemical structure and properties
Topic: 1H-Benzo[c][1,2]thiazine 2,2-dioxide: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
Executive Summary
The 1H-benzo[c][1,2]thiazine 2,2-dioxide scaffold (often chemically indexed as 2,1-benzothiazine 2,2-dioxide ) represents a critical bioisostere of the well-established 1,2-benzothiazine "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] While the 1,2-isomers (e.g., Piroxicam, Meloxicam) function primarily as COX-1/COX-2 inhibitors, the 2,1-benzothiazine isomers exhibit a divergent pharmacological profile, extending beyond inflammation to include potent Monoamine Oxidase (MAO) inhibition , antimicrobial activity , and lipoxygenase inhibition .[1]
This technical guide provides a rigorous analysis of the 1H-benzo[c][1,2]thiazine 2,2-dioxide core.[1] It details the structural nuances distinguishing it from its "oxicam" counterparts, outlines robust synthetic pathways for ring closure, and provides validated experimental protocols for researchers synthesizing novel derivatives.[1]
Structural Analysis & Physicochemical Profiling
Nomenclature and Isomerism
Precision in nomenclature is paramount when working with benzothiazines. The target scaffold, 1H-benzo[c][1,2]thiazine 2,2-dioxide , corresponds to the 2,1-benzothiazine system.[1][2][3][4]
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1,2-Benzothiazine (Benzo[e][1,2]thiazine): Sulfur is at position 1, Nitrogen at position 2.[1] This is the core of Piroxicam.[1]
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2,1-Benzothiazine (Benzo[c][1,2]thiazine): Nitrogen is at position 1, Sulfur at position 2.[1] This reversal of the sulfonamide linkage fundamentally alters the electronic distribution and hydrogen-bonding capabilities of the pharmacophore.
Electronic Structure and Tautomerism
The 4-keto derivatives (e.g., 1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide) exhibit classic keto-enol tautomerism, which is solvent-dependent and critical for biological binding.[1]
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Solid State: Predominantly exists in the keto form (4-oxo), often adopting a distorted "sofa" conformation where the sulfur atom lies out of the plane of the heterocyclic ring.[1]
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Solution Phase: In polar aprotic solvents (DMSO, DMF), the enol form (4-hydroxy) becomes accessible, stabilizing the molecule via intramolecular hydrogen bonding between the hydroxyl proton and the sulfonyl oxygen.[1] This enolic species is often the active pharmacophore in metalloenzyme active sites.[1]
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₈H₇NO₃S (unsubstituted) | Core fragment |
| pKa (Enolic) | ~5.5 – 6.5 | Acidic due to sulfonamide/enolic resonance; impacts bioavailability.[1] |
| LogP | 1.2 – 2.5 (derivative dependent) | Moderate lipophilicity; suitable for CNS penetration (MAO inhibition).[1] |
| H-Bond Donors | 0 (N-alkylated), 1 (N-H) | N-alkylation (e.g., N-methyl) is common to lock conformation.[1] |
| Geometry | Distorted Sofa | Sulfur atom displacement ~0.76 Å from mean plane.[1][5] |
Synthetic Pathways
The construction of the 1H-benzo[c][1,2]thiazine 2,2-dioxide ring typically proceeds via the cyclization of sulfonamido-benzoate precursors . The most robust method involves the Gabriel-Colman rearrangement type cyclization using a strong base.
Pathway Visualization
Figure 1: General synthetic route for N-alkyl-1H-benzo[c][1,2]thiazin-4-one 2,2-dioxides via base-mediated cyclization.
Experimental Protocols
The following protocol describes the synthesis of 1-Methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide . This specific derivative is a versatile intermediate for generating 4-hydrazono or 4-heteroaryl derivatives.[1]
Protocol: Base-Mediated Cyclization of Sulfonamides
Objective: Cyclization of methyl 2-(N-methylmethanesulfonamido)benzoate to form the benzothiazine core.
Reagents:
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Methyl 2-(N-methylmethanesulfonamido)benzoate (1.0 eq)[1]
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Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.0 eq)[1]
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Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)[1]
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Hydrochloric acid (1N HCl)[1]
Methodology:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend NaH (20 mmol) in anhydrous DMSO (15 mL).
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Addition: Cool the suspension to 0–5°C in an ice bath. Add a solution of methyl 2-(N-methylmethanesulfonamido)benzoate (10 mmol) in DMSO (10 mL) dropwise over 15 minutes. Caution: Hydrogen gas evolution.[1]
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the starting ester.[1]
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Quenching: Pour the reaction mixture slowly into crushed ice (approx. 100 g) containing 1N HCl (25 mL) to acidify the solution (pH ~2–3).
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Isolation: A solid precipitate should form immediately. Stir for 30 minutes to ensure full precipitation.
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Purification: Filter the solid under vacuum. Wash the filter cake copiously with cold water to remove residual DMSO and salts.[1] Recrystallize the crude product from Ethanol or Methanol .[1]
Validation Criteria:
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Yield: Expected yield 75–85%.[1]
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Appearance: White to off-white crystalline solid.[1]
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Melting Point: 190–192°C (Literature standard).[1]
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NMR Check: Disappearance of the ester methoxy singlet (~3.8 ppm) and appearance of the methylene singlet of the thiazine ring (~4.5 ppm, C3-H).[1]
Pharmacological Applications & SAR
Unlike the 1,2-benzothiazines (oxicams) which are predominantly COX inhibitors, the 2,1-benzothiazine core displays a broader polypharmacology.[1]
Structure-Activity Relationship (SAR)
Figure 2: SAR map highlighting divergent biological activities based on functionalization.[1]
Key Biological Targets
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Monoamine Oxidase (MAO) Inhibition:
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Derivatives containing a 4-hydrazono moiety (Schiff bases formed at the C4 ketone) have shown potent inhibition of MAO-A and MAO-B.
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Mechanism:[1][2] The benzothiazine ring acts as a scaffold to orient the hydrazone into the FAD cofactor binding pocket of the enzyme.[1]
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Lead Compound: 4-((1-(heteroaryl)ethylidene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide.[1][2]
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Anti-Inflammatory (Non-Oxicam Mode):
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While less potent than Piroxicam against COX enzymes, 2,1-benzothiazines substituted with N-arylacetamides at position 3 exhibit anti-inflammatory properties via inhibition of 5-Lipoxygenase (5-LOX) , offering a dual-pathway anti-inflammatory approach with potentially reduced gastric toxicity.[1]
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References
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Synthesis and Reactivity of N-substituted-1H-benzo[c][1,2]thiazin-4-one-2,2-dioxides. Source: University of Milano-Bicocca / ResearchGate Context: Describes the inverse electron demand hetero Diels-Alder reaction and core synthesis. URL:[Link][1]
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2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents. Source: RSC Advances / PubMed Central Context:[1] Detailed protocols for 4-hydrazono derivative synthesis and MAO inhibition assays. URL:[Link]
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Crystal structure of methyl 1-allyl-4-methyl-1H-benzo[c][1,2]thiazine-3-carboxylate 2,2-dioxide. Source: IUCrData / PubMed Central Context:[1] Structural analysis confirming the "distorted sofa" conformation of the thiazine ring.[1][5][6] URL:[Link]
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Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Source: Molecules (MDPI) Context: Review of biological activities including antimicrobial and antitumor properties of benzothiazines.[1][7][8] URL:[Link][1]
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On the functionalization of benzo[e][2,1]thiazine. Source: Beilstein Journal of Organic Chemistry Context: Discusses the reactivity of the isomeric benzo[e] system, providing contrast for structural analysis. URL:[Link][1]
Sources
- 1. Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02009J [pubs.rsc.org]
- 2. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
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